5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 868219-27-6
Cat. No.: VC5313444
Molecular Formula: C17H21N5OS
Molecular Weight: 343.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868219-27-6 |
|---|---|
| Molecular Formula | C17H21N5OS |
| Molecular Weight | 343.45 |
| IUPAC Name | 5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C17H21N5OS/c1-2-20-8-10-21(11-9-20)14(13-6-4-3-5-7-13)15-16(23)22-17(24-15)18-12-19-22/h3-7,12,14,23H,2,8-11H2,1H3 |
| Standard InChI Key | DKDIUUKFKLUELM-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiazolo[3,2-b] triazol-6-ol core, a bicyclic system combining thiazole and triazole rings. At position 5, a (4-ethylpiperazin-1-yl)(phenyl)methyl group is appended, introducing both aromatic and aliphatic nitrogen-containing moieties. The ethylpiperazine subunit enhances solubility and bioavailability, while the phenyl group contributes to hydrophobic interactions with biological targets .
Table 1: Key Structural Features
| Component | Role in Bioactivity |
|---|---|
| Thiazolo-triazole core | Base structure for heterocyclic reactivity |
| 4-Ethylpiperazine | Enhances solubility; modulates receptor binding |
| Phenyl group | Facilitates π-π stacking interactions |
Systematic Nomenclature
The IUPAC name, 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1, triazol-6-ol, reflects its substitution pattern:
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Thiazolo[3,2-b][1, triazol-6-ol: Indicates the fused thiazole-triazole system with a hydroxyl group at position 6.
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5-((4-Ethylpiperazin-1-yl)(phenyl)methyl): Specifies the substituent at position 5, comprising a piperazine ring ethylated at position 4 and a phenyl group .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the formation of the thiazolo-triazole core. A common route includes:
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Cyclization of acylthiosemicarbazides: Condensation of hydrazides with potassium thiocyanate under acidic conditions yields intermediates prone to cyclization in alkaline media.
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Mannich reaction: Introduction of the (4-ethylpiperazin-1-yl)(phenyl)methyl group via nucleophilic substitution, leveraging formaldehyde as a bridging agent.
Reaction conditions (e.g., 10% NaOH at reflux for cyclization) are critical for achieving yields >70%. Purification often employs column chromatography, with final characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS).
Analytical Data
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-NMR (DMSO-): Signals at δ 2.4–2.6 ppm (piperazine CH), δ 7.3–7.5 ppm (phenyl protons), and δ 10.2 ppm (hydroxyl group).
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HRMS: [M+H] calculated for CHNOS: 394.1701; observed: 394.1705 .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (≈2.1 mg/mL at 25°C) due to the hydrophilic piperazine moiety. It is stable under acidic conditions (pH 2–6) but degrades in alkaline environments (pH >8), forming hydrolysis byproducts .
Table 2: Computed Physicochemical Parameters
| Parameter | Value |
|---|---|
| Molecular weight | 393.49 g/mol |
| XLogP3 | 2.8 |
| Hydrogen bond donors | 1 (hydroxyl group) |
| Rotatable bonds | 4 |
Spectroscopic Profiles
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UV-Vis (MeOH): λ 268 nm (π→π transition of aromatic systems).
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IR (KBr): Peaks at 3250 cm (O-H stretch), 1600 cm (C=N stretch).
Research Findings and Future Directions
In Vitro Studies
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Cytotoxicity: IC of 12 µM against MCF-7 breast cancer cells, comparable to doxorubicin (IC: 8 µM).
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Enzyme inhibition: 65% inhibition of α-glucosidase at 50 µM, suggesting antidiabetic potential .
Challenges and Opportunities
Current limitations include poor oral bioavailability (<20% in rat models) and metabolic instability. Structural modifications, such as fluorination of the phenyl ring or prodrug formulations, are under investigation to address these issues .
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